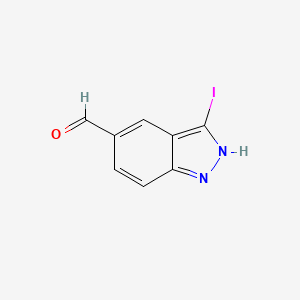

3-Iodo-1H-indazole-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-iodo-2H-indazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUWJSRMOZCBIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672252 | |

| Record name | 3-Iodo-2H-indazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944899-01-8 | |

| Record name | 3-Iodo-2H-indazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Iodo-1H-indazole-5-carbaldehyde: A Versatile Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Moiety

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic purine bases and engage in critical hydrogen bonding interactions with biological targets.[1][2] Its rigid, planar structure provides a reliable anchor for pharmacophoric elements, making it a cornerstone in the design of kinase inhibitors, anti-cancer agents, and treatments for neurological disorders.[2] Within this important class of heterocycles, 3-Iodo-1H-indazole-5-carbaldehyde (CAS No. 944899-01-8) has emerged as a particularly valuable and versatile building block.[3]

This technical guide offers an in-depth exploration of this compound, moving beyond a simple datasheet to provide a senior application scientist's perspective on its synthesis, reactivity, and strategic application in drug development. The dual functionality of a reactive aldehyde and a synthetically versatile iodine atom makes this molecule a powerful tool for generating complex and diverse molecular libraries.[4]

Physicochemical and Structural Characteristics

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. The key characteristics of this compound are summarized below, providing the foundational data for experimental design.

| Property | Value | Source |

| CAS Number | 944899-01-8 | [5] |

| Molecular Formula | C₈H₅IN₂O | [4] |

| Molecular Weight | 272.04 g/mol | [4] |

| InChI Key | STUWJSRMOZCBIX-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC2=NNC(=C2C=C1C=O)I | [3] |

| Appearance | Yellow solid | [4] |

| Purity | ≥97-98% (Commercially available) | [3][5] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 1 | [4] |

The presence of both a hydrogen bond donor (the indazole N-H) and two acceptor sites (the pyrazole nitrogen and the aldehyde oxygen) dictates its intermolecular interaction potential, a critical consideration for crystallographic studies and ligand-receptor binding.[4]

Synthesis: A High-Yield Protocol for a Key Intermediate

The most direct and efficient synthesis of this compound involves the regioselective iodination of its precursor, 1H-indazole-5-carbaldehyde.[4] This method is favored for its operational simplicity, mild conditions, and high reported yields, making it suitable for both laboratory-scale synthesis and potential scale-up.[4]

Reaction Scheme: Direct C3 Iodination

The core transformation is an electrophilic substitution on the electron-rich C3 position of the indazole ring. The reaction is typically performed using molecular iodine in the presence of a base.[4]

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, with a reported yield of 97%, demonstrating its efficiency.[4]

-

Reagent Preparation: In a suitable reaction vessel, dissolve 1H-indazole-5-carbaldehyde (1.0 eq) in N,N-dimethylformamide (DMF).

-

Base Addition: Add sodium hydroxide (NaOH) to the solution.

-

Iodination: Slowly add a solution of molecular iodine (I₂) in DMF to the reaction mixture.

-

Reaction: Stir the mixture overnight at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, concentrate the solution under reduced pressure to remove the DMF.

-

Purification: Purify the resulting crude product by silica gel column chromatography to yield this compound as a yellow solid.[4]

Causality Insight: The choice of a polar aprotic solvent like DMF is crucial as it solubilizes the indazole substrate and the reagents. The base (NaOH) is essential for the reaction, likely by deprotonating the indazole N-H, which increases the electron density of the ring system and facilitates the electrophilic attack by iodine at the C3 position.[4][6]

Chemical Reactivity and Strategic Functionalization

The synthetic utility of this compound stems from its two distinct and orthogonally reactive functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.[4]

Caption: Dual reactivity of this compound.

The C3-Iodine: A Gateway for Cross-Coupling

The carbon-iodine bond at the C3 position is the molecule's most valuable asset for introducing molecular diversity. The C3 position of the indazole ring is generally electron-deficient, which enhances its reactivity in the oxidative addition step of palladium-catalyzed cross-coupling reactions.[7] This makes it an excellent substrate for reactions that are fundamental to modern medicinal chemistry.[4]

-

Suzuki-Miyaura Coupling: Enables the formation of C-C bonds by coupling with boronic acids or esters, allowing the introduction of a wide array of aryl or heteroaryl substituents.[4][8]

-

Sonogashira Coupling: Facilitates the formation of C-C triple bonds by reacting with terminal alkynes, a key transformation for creating rigid linkers or precursors for further functionalization.[8]

-

Buchwald-Hartwig Amination: Allows for the construction of C-N bonds, providing access to a diverse range of 3-aminoindazole derivatives.[9]

Expert Insight: While the C3-iodine is highly reactive, N-protection of the indazole ring (e.g., with a BOC group) is sometimes employed to prevent side reactions and improve yields, particularly in Sonogashira and Buchwald-Hartwig reactions.[8][9]

Protocol: Generalized Suzuki-Miyaura Cross-Coupling

The following protocol provides a representative workflow for the functionalization of the C3 position.

-

Setup: To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water.

-

Heating: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS indicates the consumption of the starting material.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.

The C5-Aldehyde: A Handle for Classical Transformations

The aldehyde group at the C5 position is a versatile functional group that can undergo a wide range of classical organic transformations.[4]

-

Reductive Amination: A powerful method to introduce diverse amine functionalities.

-

Nucleophilic Addition: Reacts with Grignard or organolithium reagents to form secondary alcohols.

-

Wittig Reaction: Converts the aldehyde to an alkene, providing a means to extend carbon chains.

-

Condensation Reactions: Participates in Knoevenagel or aldol-type condensations to form more complex structures.[4]

-

Oxidation/Reduction: Can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, expanding the synthetic possibilities.

Applications in Drug Discovery: A Scaffold for PARP Inhibitors and Beyond

The indazole scaffold is a key feature in several Poly(ADP-ribose)polymerase (PARP) inhibitors, a class of drugs that has shown significant promise in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[10] The ability of this compound to serve as a precursor for diversely substituted indazoles makes it a highly relevant starting material for the synthesis of novel PARP inhibitors and other targeted therapies.[3][10] The strategic, sequential functionalization of first the C3-iodo position followed by modification of the C5-aldehyde allows for the rapid construction of libraries for structure-activity relationship (SAR) studies.[11]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[14]

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[13]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[15]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for innovation in medicinal chemistry. Its dual-handle reactivity, combined with a straightforward and high-yield synthesis, provides researchers with a powerful platform to explore chemical space efficiently. The C3-iodine atom serves as a reliable anchor for modern cross-coupling chemistry, while the C5-aldehyde allows for a host of classical transformations. This combination enables the logical and systematic construction of complex molecules, making it an indispensable building block in the quest for novel therapeutics.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 4. This compound (944899-01-8) for sale [vulcanchem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. soc.chim.it [soc.chim.it]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. lookchem.com [lookchem.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

Physical and chemical properties of 3-Iodo-1H-indazole-5-carbaldehyde

An In-depth Technical Guide to 3-Iodo-1H-indazole-5-carbaldehyde: Properties, Reactivity, and Applications

Introduction: A Versatile Heterocyclic Building Block

This compound is a bifunctional heterocyclic compound that has emerged as a significant building block in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a stable indazole core, is strategically functionalized with an iodine atom at the 3-position and an aldehyde group at the 5-position. This unique arrangement of reactive sites provides a versatile platform for the synthesis of complex molecular architectures.

The indazole nucleus itself is a privileged scaffold found in numerous pharmacologically active compounds, known for a wide range of biological activities including antitumor, anti-inflammatory, and anti-HIV properties.[1] The presence of the iodine atom serves as a synthetic handle for introducing molecular diversity via metal-catalyzed cross-coupling reactions, while the aldehyde group offers a gateway to a plethora of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties, reactivity, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.[2]

Physicochemical and Structural Properties

The distinct molecular characteristics of this compound define its behavior in chemical and biological systems. The compound's key properties are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅IN₂O | [2][3] |

| Molecular Weight | 272.04 g/mol | [2][3] |

| CAS Number | 944899-01-8 | [2][4] |

| Appearance | Yellow solid | [3] |

| Melting Point | 260 °C | [5] |

| SMILES | C1=CC2=NNC(=C2C=C1C=O)I | [2][3] |

| InChI | InChI=1S/C8H5IN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-4H,(H,10,11) | [3] |

| InChIKey | STUWJSRMOZCBIX-UHFFFAOYSA-N | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 1 | [3] |

Spectral Characterization

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is characterized by several key signals. A highly deshielded singlet for the N-H proton is expected, often appearing as a broad singlet around δ 14.28 ppm.[5] The aldehyde proton (CHO) gives a sharp singlet at approximately δ 10.16 ppm.[5] The aromatic protons on the indazole ring typically appear as a set of signals, including a doublet for H-4 at δ 8.46 ppm, a doublet of doublets for H-6 at δ 7.73 ppm, and another doublet for H-7 at δ 7.56 ppm.[5]

-

¹³C NMR (DMSO-d₆): The carbon NMR spectrum provides confirmation of the carbon framework. The most downfield signal corresponds to the aldehyde carbonyl carbon, appearing around δ 187.2 ppm.[5] Other key signals include those for the aromatic carbons and the carbon bearing the iodine atom (C3), which is found at approximately δ 88.6 ppm.[5]

-

Mass Spectrometry (HRMS-ESI): High-resolution mass spectrometry confirms the molecular formula. For the [M-H]⁻ ion, the calculated mass is 270.9368, with experimental values found to be in close agreement.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands, including a strong C=O stretching vibration for the aldehyde group around 1669 cm⁻¹ and N-H stretching around 3179 cm⁻¹.[5]

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its three main components: the indazole core, the C5-aldehyde, and the C3-iodine.

-

The Indazole Core: The bicyclic indazole ring provides a rigid, planar scaffold that can participate in π-stacking interactions.[3] The nitrogen atoms can act as hydrogen bond acceptors, influencing solubility and intermolecular interactions.[3]

-

Reactivity at the C5-Aldehyde Group: The aldehyde functionality is a versatile handle for numerous chemical transformations. It is reactive towards nucleophilic addition and can undergo condensation reactions, such as the Knoevenagel condensation, to form α,β-unsaturated products.[3][6] It can also be oxidized to a carboxylic acid or reduced to a primary alcohol, further expanding the synthetic possibilities.

-

Reactivity at the C3-Iodo Group: The iodine substituent at the 3-position is the molecule's most valuable feature for creating diverse compound libraries. Iodine is an excellent leaving group, making this position highly susceptible to a variety of palladium-catalyzed cross-coupling reactions.[3] This allows for the straightforward formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery. Key reactions include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

The dual reactivity allows for selective and sequential functionalization, enabling the construction of complex molecules from a single, readily accessible starting material.[3]

Caption: Key synthetic transformations of this compound.

Synthesis Protocol: Direct Iodination

The most common and efficient route to this compound is the direct iodination of the parent 1H-indazole-5-carbaldehyde. This method is high-yielding and utilizes readily available reagents.[3]

Objective: To synthesize this compound via electrophilic substitution.

Materials:

-

1H-indazole-5-carbaldehyde

-

Iodine (I₂)

-

Sodium hydroxide (NaOH)

-

N,N-Dimethylformamide (DMF)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1H-indazole-5-carbaldehyde in DMF.

-

Addition of Base: Add sodium hydroxide to the solution and stir until it dissolves.

-

Iodination: Add molecular iodine (I₂) portion-wise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the mixture overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the solution under reduced pressure to remove the DMF.

-

Purification: Purify the resulting crude residue by silica gel column chromatography to yield the final product as a yellow solid.[3] This procedure has been reported to achieve yields as high as 97%.[3]

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable intermediate in several areas of chemical research.

-

Medicinal Chemistry: Its primary application is in the synthesis of novel therapeutic agents. The indazole scaffold is a key component of many kinase inhibitors used in oncology. For example, Pazopanib is an indazole-containing drug used to treat renal cell carcinoma and soft tissue sarcoma.[1] The ability to functionalize both the C3 and C5 positions of this molecule allows for the rapid generation of libraries of diverse compounds for biological screening against various targets.[3]

-

Organic Synthesis: Beyond pharmaceuticals, it serves as a platform for developing new synthetic methodologies and exploring selective functionalization strategies.[3] The C3-iodine enables the study of various metal-catalyzed coupling reactions, which are fundamental to modern organic chemistry.[3]

-

Material Science: The extended π-system and functional handles suggest potential applications in the synthesis of organic dyes and other high-performance materials.[2]

Safety and Handling

While a comprehensive toxicological profile is not available, related compounds suggest that this compound should be handled with care. Based on GHS classifications for similar structures, it may cause skin and eye irritation.[7] Standard laboratory safety practices should be followed:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its value lies in the strategic placement of two distinct reactive functional groups—an aldehyde and an iodine atom—on a biologically relevant indazole scaffold. This design allows for selective, multi-directional synthesis, making it an indispensable tool for medicinal chemists in the discovery of new drugs and for organic chemists developing novel molecular structures. Its straightforward, high-yielding synthesis further enhances its appeal as a key building block for advanced chemical research.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 3. This compound (944899-01-8) for sale [vulcanchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 6. 5-Hydroxy-1H-indazole-3-carbaldehyde | 882803-11-4 | Benchchem [benchchem.com]

- 7. 3-Iodo-1H-indazole | C7H5IN2 | CID 10911744 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Iodo-1H-indazole-5-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. As a bioisostere of indole, it features a unique arrangement of hydrogen bond donors and acceptors that facilitate strong binding within the active sites of enzymes, particularly kinases.[1][2] The functionalization of the indazole core is therefore a critical strategy in the development of novel therapeutics. Among the array of functionalized indazoles, 3-Iodo-1H-indazole-5-carbaldehyde has emerged as a uniquely valuable and versatile building block.

This technical guide provides an in-depth analysis of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will explore its fundamental properties, provide detailed protocols for its synthesis and subsequent chemical transformations, and discuss its strategic application in the synthesis of kinase inhibitors and other complex molecular architectures.

Section 1: Core Molecular Properties

This compound is a highly functionalized heterocyclic compound designed for synthetic utility. Its structure incorporates three key reactive sites: the N-H of the indazole ring, a strategically placed iodine atom at the C3 position, and a carbaldehyde group at the C5 position. This trifecta of functionality provides a robust platform for sequential and orthogonal chemical modifications.

1.1 Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₈H₅IN₂O | [3][4] |

| Molecular Weight | 272.04 g/mol | [3][4] |

| CAS Number | 944899-01-8 | [3] |

| Appearance | Yellow solid | [4] |

| Purity | Commercially available up to ≥98% | [3] |

| Storage Conditions | 2-8°C, under inert atmosphere, protect from light | [3] |

1.2 Spectroscopic Profile (Predicted)

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~13.5-14.0 ppm (s, 1H): This broad singlet corresponds to the acidic N-H proton of the indazole ring.

-

δ ~10.1 ppm (s, 1H): Sharp singlet characteristic of the aldehyde proton (-CHO).

-

δ ~8.5 ppm (s, 1H): Singlet or narrow doublet for the C4-H proton, deshielded by the adjacent aldehyde group.

-

δ ~8.0 ppm (d, 1H): Doublet corresponding to the C6-H proton.

-

δ ~7.8 ppm (d, 1H): Doublet corresponding to the C7-H proton.

¹³C NMR (101 MHz, DMSO-d₆):

-

δ ~192 ppm: Aldehyde carbonyl carbon.

-

δ ~142 ppm: C7a (bridgehead carbon).

-

δ ~135 ppm: C5 carbon bearing the aldehyde.

-

δ ~130 ppm: C4 carbon.

-

δ ~128 ppm: C6 carbon.

-

δ ~122 ppm: C3a (bridgehead carbon).

-

δ ~112 ppm: C7 carbon.

-

δ ~95 ppm: C3 carbon bearing the iodine atom.

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

-

3200-3400 cm⁻¹ (broad): N-H stretching vibration.

-

~1670-1690 cm⁻¹ (strong): C=O stretching of the aromatic aldehyde.

-

~1610, 1450-1550 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings.

High-Resolution Mass Spectrometry (HRMS):

-

[M+H]⁺: Calculated for C₈H₆IN₂O⁺: 272.9574; Found: 272.957x.

Section 2: Synthesis of this compound

The most direct and efficient synthesis of the title compound is achieved through the regioselective iodination of the C3 position of the precursor, 1H-indazole-5-carbaldehyde. The C3 position is particularly susceptible to electrophilic substitution due to its electron-rich nature. The protocol described below is adapted from established procedures for the C3-iodination of indazoles.[7][8]

2.1 Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

2.2 Detailed Experimental Protocol

Materials:

-

1H-indazole-5-carbaldehyde (1.0 equiv.)

-

Potassium hydroxide (KOH, 2.0 equiv.)

-

Iodine (I₂, 1.5 equiv.)

-

N,N-Dimethylformamide (DMF)

-

10% aq. Sodium bisulfite (NaHSO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1H-indazole-5-carbaldehyde (1.0 equiv.) in DMF, add potassium hydroxide (2.0 equiv.) and stir at room temperature until the base fully dissolves. The formation of the indazolide anion is crucial as it activates the ring towards electrophilic attack.

-

In a separate flask, dissolve iodine (1.5 equiv.) in a minimal amount of DMF.

-

Add the iodine solution dropwise to the reaction mixture at room temperature over 20-30 minutes. The reaction is typically exothermic and the color will change to a deep brown.

-

Stir the reaction at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully pour the reaction mixture into a beaker containing a cold 10% aqueous solution of sodium bisulfite (NaHSO₃). Stir until the excess iodine is quenched and the dark color dissipates.

-

A precipitate of the crude product should form. If not, extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers, wash with water and then with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a yellow solid. A yield of 97% has been reported for similar transformations.[4]

Section 3: Chemical Reactivity and Synthetic Applications

The synthetic power of this compound lies in the orthogonal reactivity of its iodo and aldehyde functional groups. The C-I bond is an excellent handle for palladium-catalyzed cross-coupling reactions, while the aldehyde is amenable to a vast range of classical transformations.

3.1 Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds. For this compound, this reaction allows for the introduction of diverse aryl or heteroaryl substituents at the C3 position, a key modification in the development of kinase inhibitors.[9][10]

3.2 Suzuki-Miyaura Reaction Workflow

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

3.3 Detailed Protocol for a Representative Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2-1.5 equiv.)

-

Potassium carbonate (K₂CO₃, 2.0-3.0 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 equiv.)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

-

To a microwave vial or Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Add the degassed solvent system (e.g., 4:1 dioxane/water).

-

Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv.), under a positive pressure of the inert gas.

-

Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. The choice of conventional heating or microwave irradiation can significantly affect reaction times.[11]

-

Monitor the reaction by TLC or LC-MS. Upon completion (typically 2-12 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired 3-aryl-1H-indazole-5-carbaldehyde.

Section 4: Application in Drug Discovery - Kinase Inhibitors

The indazole core is a key pharmacophore in several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib.[1][12] These drugs function by targeting the ATP-binding site of kinases, which are often dysregulated in cancer. This compound serves as an ideal starting point for synthesizing libraries of novel kinase inhibitors. The C3-aryl group, installed via Suzuki coupling, can be tailored to occupy the hydrophobic pocket of the kinase active site, while the C5-aldehyde can be further elaborated into groups that form critical hydrogen bonds with the kinase hinge region.[9]

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, a hazard assessment based on structurally related compounds is prudent. Analogous halo-indazoles and aromatic aldehydes are classified with the following hazards:

-

H315: Causes skin irritation. [13]

-

H319: Causes serious eye irritation. [13]

-

H335: May cause respiratory irritation. [14]

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid contact with skin and eyes. Avoid creating dust. Wash hands thoroughly after handling.[15]

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water. If irritation occurs, seek medical advice.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[15]

-

References

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 4. This compound (944899-01-8) for sale [vulcanchem.com]

- 5. rsc.org [rsc.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Iodo-1H-indazole | C7H5IN2 | CID 10911744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Spectroscopic Data of 3-Iodo-1H-indazole-5-carbaldehyde

Introduction

3-Iodo-1H-indazole-5-carbaldehyde is a versatile heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its rigid indazole scaffold, coupled with the reactive aldehyde and iodo functionalities, makes it a valuable building block for the synthesis of complex molecular architectures.[1] The indazole core is a known pharmacophore present in a variety of biologically active compounds.[2] The iodine atom at the 3-position provides a convenient handle for further functionalization via cross-coupling reactions, while the carbaldehyde at the 5-position allows for a wide range of synthetic transformations. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and successful utilization in synthetic endeavors. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of this compound, grounded in fundamental principles and supported by detailed experimental protocols.

Molecular Structure and Key Features

The structural framework of this compound forms the basis for the interpretation of its spectroscopic data. The molecule consists of a bicyclic indazole ring system with an iodine atom at position 3 and a carbaldehyde group at position 5.

Molecular Formula: C₈H₅IN₂O[1]

Molecular Weight: 272.04 g/mol [1]

Appearance: Typically a solid.

The key structural features that give rise to characteristic spectroscopic signals are:

-

The aromatic indazole ring system with its distinct electronic environment.

-

The N-H proton of the indazole ring.

-

The aldehyde proton (-CHO) and carbonyl group (C=O).

-

The carbon-iodine bond.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | ~13.0 - 14.0 | broad singlet | - |

| -CHO | ~10.1 | singlet | - |

| H-4 | ~8.5 | doublet | ~1.0 |

| H-7 | ~7.8 | doublet | ~8.5 |

| H-6 | ~7.6 | doublet of doublets | ~8.5, ~1.5 |

Interpretation of the ¹H NMR Spectrum

-

N-H Proton (δ ~13.0 - 14.0): The proton attached to the nitrogen of the indazole ring is expected to be significantly deshielded due to the aromatic nature of the ring and its acidic character. This results in a broad singlet at a very downfield chemical shift.

-

Aldehyde Proton (δ ~10.1): The proton of the carbaldehyde group is highly deshielded by the adjacent electron-withdrawing carbonyl group and is therefore observed as a sharp singlet in the downfield region of the spectrum.

-

Aromatic Protons (δ 7.6 - 8.5): The three protons on the benzene portion of the indazole ring exhibit distinct chemical shifts and coupling patterns.

-

H-4: This proton is situated ortho to the aldehyde group and is expected to be the most deshielded of the aromatic protons, appearing as a doublet with a small coupling constant due to meta-coupling with H-6.

-

H-7: This proton is ortho to the fused pyrazole ring and will appear as a doublet due to ortho-coupling with H-6.

-

H-6: This proton is coupled to both H-7 (ortho-coupling) and H-4 (meta-coupling), resulting in a doublet of doublets.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted chemical shifts for the carbon atoms in this compound are presented below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~190 |

| C-3a | ~142 |

| C-7a | ~140 |

| C-5 | ~135 |

| C-7 | ~129 |

| C-4 | ~123 |

| C-6 | ~113 |

| C-3 | ~88 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (δ ~190): The carbon of the aldehyde group is highly deshielded due to the double bond to the electronegative oxygen atom and resonates at a very downfield chemical shift.

-

Aromatic Carbons (δ 113 - 142): The six carbons of the benzene ring and the two carbons of the pyrazole ring that are part of the fused system (C-3a and C-7a) will appear in the aromatic region. Their specific chemical shifts are influenced by the substituents on the ring.

-

C-3 (δ ~88): The carbon atom bonded to the iodine (C-3) is expected to have a significantly upfield chemical shift compared to other aromatic carbons due to the "heavy atom effect" of iodine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H stretch | 3300 - 3100 | Medium, broad |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aldehyde C-H stretch | 2850 - 2800 and 2750 - 2700 | Weak to medium |

| C=O stretch (aldehyde) | 1710 - 1685 | Strong |

| C=C stretch (aromatic) | 1620 - 1450 | Medium to weak |

| C-I stretch | 600 - 500 | Medium to strong |

Interpretation of the IR Spectrum

-

N-H Stretch (3300 - 3100 cm⁻¹): A broad absorption in this region is indicative of the N-H stretching vibration of the indazole ring, with the broadening resulting from hydrogen bonding.

-

C-H Stretches (3100 - 2700 cm⁻¹): Absorptions for aromatic C-H stretches are expected just above 3000 cm⁻¹. The characteristic, and often weak, aldehyde C-H stretches are anticipated as two distinct bands in the 2850-2700 cm⁻¹ region.[3]

-

Carbonyl Stretch (1710 - 1685 cm⁻¹): A strong, sharp absorption band in this region is a clear indicator of the C=O stretching vibration of the aldehyde functional group.[4]

-

Aromatic C=C Stretches (1620 - 1450 cm⁻¹): Several bands of medium to weak intensity are expected in this region, corresponding to the C=C stretching vibrations within the aromatic indazole ring.

-

C-I Stretch (600 - 500 cm⁻¹): The stretching vibration of the carbon-iodine bond is expected to appear in the fingerprint region of the spectrum.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: A generalized workflow for NMR spectroscopic analysis.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

-

Transfer the solution to a clean, high-quality 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This can be performed manually or automatically.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set up the acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

Acquire the spectrum.

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the peak multiplicities and coupling constants to elucidate the connectivity of the protons.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Caption: A streamlined workflow for ATR-FTIR analysis.

1. Instrument Preparation:

-

Ensure the ATR crystal is clean. If necessary, clean the crystal with a soft, lint-free cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

2. Background Measurement:

-

With the empty, clean ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

3. Sample Measurement:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

4. Data Analysis:

-

The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the characterization of this compound. The predicted ¹H and ¹³C NMR spectra, in conjunction with the expected IR absorption frequencies, offer a detailed electronic and vibrational snapshot of the molecule. The provided experimental protocols are designed to ensure the acquisition of high-quality, reproducible data. This technical guide serves as an authoritative resource for researchers, enabling confident identification and utilization of this important synthetic intermediate in their scientific pursuits.

References

- 1. This compound (944899-01-8) for sale [vulcanchem.com]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

Synthesis and structural characterization of 3-Iodo-1H-indazole-5-carbaldehyde

An In-Depth Technical Guide to the Synthesis and Structural Characterization of 3-Iodo-1H-indazole-5-carbaldehyde

Authored by a Senior Application Scientist

Foreword: The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of kinase inhibitors and other therapeutic agents.[1][2][3] Its bioisosteric relationship with indole, coupled with unique hydrogen bonding capabilities, makes it a highly sought-after heterocyclic motif.[4] Within this class, this compound (CAS No. 944899-01-8) emerges as a particularly valuable synthetic intermediate. Its dual functionality—a reactive aldehyde group and a versatile iodine substituent—offers two orthogonal points for molecular elaboration, making it a powerful building block for constructing diverse chemical libraries aimed at drug discovery.[5][6] This guide provides a comprehensive overview of its synthesis, detailed structural characterization, and insights into its chemical reactivity, grounded in established scientific principles.

Part 1: Strategic Synthesis of this compound

The primary and most efficient route to this compound is the direct electrophilic iodination of the corresponding precursor, 1H-indazole-5-carbaldehyde. This method is favored for its operational simplicity and high yields.

Core Principle: Electrophilic Aromatic Substitution

The indazole ring system, while aromatic, exhibits varied reactivity across its positions. The C3 position is particularly susceptible to electrophilic attack, especially under basic conditions. The reaction mechanism proceeds via the deprotonation of the N1-hydrogen by a base (e.g., NaOH, KOH). This generates an indazolide anion, which significantly enhances the electron density of the heterocyclic ring, thereby activating it towards electrophilic substitution. Molecular iodine (I₂) then acts as the electrophile, leading to the regioselective formation of the C3-iodo bond.

Synthetic Workflow Diagram

Caption: High-level workflow for the direct iodination synthesis.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established methods for the C3-iodination of indazoles.[1][5]

Materials:

-

1H-indazole-5-carbaldehyde

-

Iodine (I₂)

-

Sodium hydroxide (NaOH)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1H-indazole-5-carbaldehyde in N,N-Dimethylformamide (DMF).

-

Addition of Reagents: To the stirred solution, add sodium hydroxide, followed by the portion-wise addition of molecular iodine. The base is critical as it facilitates the deprotonation of the indazole N-H, activating the ring for electrophilic attack.

-

Reaction: Allow the mixture to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench excess iodine) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a pure solid.

Part 2: Comprehensive Structural Characterization

Confirming the identity and purity of the synthesized molecule is paramount. A combination of spectroscopic and spectrometric techniques provides an unambiguous structural assignment.

Physicochemical and Spectroscopic Data Summary

| Property | Data | Source(s) |

| Molecular Formula | C₈H₅IN₂O | [5] |

| Molecular Weight | 272.04 g/mol | [5][6] |

| CAS Number | 944899-01-8 | [6][7] |

| Appearance | Expected to be a solid | - |

| ¹H NMR (DMSO-d₆) | δ ~14.3 (brs, 1H, NH), ~10.2 (s, 1H, CHO), ~8.5 (s, 1H, H4), ~7.7 (d, 1H, H6), ~7.6 (d, 1H, H7) | Predicted based on[8] |

| ¹³C NMR (DMSO-d₆) | δ ~187 (CHO), ~142 (C7a), ~140 (C5), ~135 (C4), ~129 (C6), ~123 (C7), ~113 (C3a), ~89 (C3-I) | Predicted based on[8] |

| IR (KBr, cm⁻¹) | ~3200-3100 (N-H stretch), ~1670 (C=O stretch, aldehyde), ~1600, ~1450 (Aromatic C=C stretch) | Predicted based on[8] |

| HRMS (ESI) | m/z calculated for C₈H₄IN₂O [M-H]⁻: 270.9368 | [8] |

Analysis of Spectroscopic Data

-

NMR Spectroscopy: Nuclear Magnetic Resonance is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR: The spectrum is expected to show a characteristic downfield singlet for the aldehyde proton (~10.2 ppm). The aromatic region will display signals corresponding to the three protons on the benzene ring, with their specific splitting patterns confirming the 5- and 3- substitution. A broad singlet at a very low field (~14.3 ppm) is indicative of the acidic N-H proton.

-

¹³C NMR: The presence of eight distinct carbon signals is expected. The aldehyde carbonyl carbon will appear significantly downfield (~187 ppm). The carbon atom attached to the iodine (C3) will be found at a relatively upfield chemical shift (~89 ppm) due to the heavy atom effect. The remaining signals correspond to the carbons of the bicyclic aromatic system.[8]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[9] Key vibrational bands include a strong absorption around 1670 cm⁻¹ for the aldehyde carbonyl (C=O) group and a broad band above 3100 cm⁻¹ corresponding to the N-H stretching vibration.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which is used to confirm its elemental composition (C₈H₅IN₂O).[9] Electron Ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns, likely involving the loss of the formyl radical (•CHO) or carbon monoxide (CO) from the parent molecule.[10]

Characterization Workflow Diagram

Caption: Standard workflow for structural elucidation and purity analysis.

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the distinct reactivity of its two functional groups, allowing for sequential and selective modifications.

-

Reactivity at the C3-Iodo Position: The iodine atom serves as an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions. This is its most significant feature for applications in medicinal chemistry, enabling the facile introduction of diverse substituents.[5]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds. This is a robust method for introducing aryl or heteroaryl groups.

-

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to install alkynyl moieties.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

-

Reactivity at the C5-Aldehyde Position: The aldehyde group is a versatile handle for numerous classical organic transformations.[5]

-

Reductive Amination: Conversion to an amine by reaction with an amine followed by reduction.

-

Oxidation: Oxidation to the corresponding carboxylic acid.

-

Reduction: Reduction to a primary alcohol.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Condensation Reactions: Participation in Knoevenagel or aldol-type condensations to build more complex carbon skeletons.[10]

-

This dual reactivity allows researchers to first elaborate the molecular core using the aldehyde and then diversify the product through cross-coupling at the iodo position, or vice versa, providing a powerful platform for generating novel compounds for biological screening.[5]

References

- 1. soc.chim.it [soc.chim.it]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound (944899-01-8) for sale [vulcanchem.com]

- 6. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 7. This compound | 944899-01-8 [chemicalbook.com]

- 8. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. 5-Hydroxy-1H-indazole-3-carbaldehyde | 882803-11-4 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 3-Iodo-1H-indazole-5-carbaldehyde for Drug Discovery and Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the solubility and stability of 3-Iodo-1H-indazole-5-carbaldehyde. Understanding these core physicochemical properties is paramount for its effective use as a versatile building block in medicinal chemistry, ensuring the reliability and reproducibility of experimental outcomes from synthesis to biological screening.

Core Physicochemical Profile

This compound is a bifunctional heterocyclic compound valued for its strategic placement of reactive moieties on the indazole scaffold. The indazole core is a prevalent motif in numerous FDA-approved drugs, prized for its ability to form key interactions with biological targets.[1][2] The molecule's utility is defined by the distinct chemical properties of its functional groups: the aldehyde at the 5-position and the iodine atom at the 3-position.

The iodine serves as an excellent leaving group, making the C3-position amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[3] This feature is instrumental in creating diverse compound libraries for biological screening.[3] Simultaneously, the aldehyde group is a versatile handle for synthetic transformations including oxidations, reductions, and condensation reactions.[3][4]

A summary of its fundamental properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 944899-01-8 | [3][5][6] |

| Molecular Formula | C₈H₅IN₂O | [3][5] |

| Molecular Weight | 272.04 g/mol | [3][5] |

| Appearance | Yellow Solid | [3] |

| Purity | Commercially available at ≥97% or ≥98% | [5][7] |

| Hydrogen Bond Donors | 1 (Indazole N-H) | [3] |

| Hydrogen Bond Acceptors | 2 (Indazole N, Carbonyl O) | [3] |

Solubility Profile: A Practical Assessment

The solubility of a compound is a critical determinant of its utility in both chemical reactions and biological assays. Poor solubility can lead to low reaction yields, inaccurate biological data (false negatives), and challenges in formulation. While specific quantitative solubility data for this compound is not extensively published, an expert assessment based on its structure can guide solvent selection.

The molecule possesses both polar features (the aldehyde and N-H group, which can participate in hydrogen bonding) and a nonpolar, aromatic core. This amphipathic nature suggests moderate to high solubility in polar organic solvents and low solubility in nonpolar and aqueous media.

Table 2.1: Qualitative Solubility Assessment

| Solvent | Type | Expected Qualitative Solubility | Rationale & Use Case |

|---|---|---|---|

| DMSO | Polar Aprotic | High | Standard solvent for creating high-concentration stock solutions for biological screening.[8] |

| DMF | Polar Aprotic | High | Excellent solvent for synthesis, capable of dissolving both the substrate and inorganic reagents used in its own synthesis.[3] |

| Methanol/Ethanol | Polar Protic | Moderate | Capable of hydrogen bonding; may be used in purification (e.g., chromatography) or certain reactions. |

| Acetonitrile | Polar Aprotic | Moderate to Low | Less polar than DMSO/DMF; may be useful for analytical techniques like HPLC. |

| Water / PBS (pH 7.4) | Aqueous | Very Low | The large, nonpolar aromatic surface area dominates, limiting aqueous solubility. Critical to determine for biological assays. |

Workflow for Solvent Selection

The following workflow illustrates a logical progression for selecting an appropriate solvent system for different research applications.

Caption: Solvent selection workflow for this compound.

Experimental Protocols for Solubility Determination

To move beyond qualitative estimates, quantitative solubility measurement is essential. The two most relevant types for drug discovery are kinetic and thermodynamic solubility.

Protocol 2.1: Kinetic Solubility Assay (High-Throughput) Kinetic solubility measures the concentration at which a compound precipitates when a DMSO stock solution is rapidly diluted into an aqueous buffer.[9][10] It is representative of conditions in high-throughput screening (HTS) assays.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Aqueous Dilution: Transfer a small, fixed volume (e.g., 2-5 µL) from each well of the DMSO plate to a corresponding 96-well plate containing the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). The final DMSO concentration should be kept low (typically 1-2%).

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).[9]

-

Precipitation Measurement: Determine the extent of precipitation in each well using a plate-based nephelometer (which measures light scattering) or by visual inspection.

-

Quantification: The highest concentration that does not produce a precipitate is reported as the kinetic solubility.

Protocol 2.2: Thermodynamic Solubility Assay (Shake-Flask Method) Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent.[3] This value is critical for formulation and preclinical development.

Methodology:

-

Compound Dispensing: Add an excess of solid this compound to a series of glass vials.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, PBS, simulated gastric fluid) to each vial.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[3][9]

-

Phase Separation: After incubation, allow the vials to stand, then centrifuge at high speed to pellet the undissolved solid.

-

Supernatant Analysis: Carefully remove an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.[6][11]

Stability Profile and Handling

The chemical stability of this compound is dictated by its functional groups. The aldehyde moiety is prone to oxidation, and the overall molecule exhibits sensitivity to light and temperature. These instabilities necessitate careful handling and storage to maintain compound integrity.

Table 3.1: Stability Assessment and Recommended Handling

| Stress Factor | Potential Degradation Pathway | Recommended Handling & Storage |

|---|---|---|

| Temperature | Accelerated oxidation and other degradation reactions. Aromatic aldehydes can be thermally labile.[12] | Store at 2-8°C. [5][10] Avoid prolonged exposure to ambient or elevated temperatures. Prepare solutions fresh when possible. |

| Light | Photodegradation. Many aromatic and heterocyclic systems are photosensitive.[12] | Store in the dark. [5][10] Use amber vials or wrap containers in aluminum foil. Minimize exposure during experiments. |

| Atmosphere | Oxidation of the aldehyde group to the corresponding carboxylic acid (3-Iodo-1H-indazole-5-carboxylic acid). | Store under an inert atmosphere (e.g., Argon, Nitrogen). [5] Purge solutions with inert gas for long-term storage. |

| pH | Susceptible to acid or base-catalyzed reactions. The indazole ring or aldehyde may undergo degradation.[12] | Evaluate stability in the specific buffer system for your experiment. Buffer solutions if pH control is critical. |

Potential Degradation Pathways

The primary points of instability are the aldehyde and the C-I bond, along with the indazole ring itself under harsh conditions.

Caption: Potential degradation pathways for this compound.

Protocol 3.1: Forced Degradation (Stress Testing) Study

A forced degradation study is essential for identifying likely degradation products and establishing the stability-indicating nature of an analytical method, a requirement under ICH guidelines.[1][5][13] The goal is to achieve 5-20% degradation of the parent compound.[5][12]

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A control sample, protected from all stress conditions (stored at 2-8°C in the dark), should be maintained.

-

Acid Hydrolysis: Add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature (base hydrolysis is often faster). Monitor at shorter time points.

-

Oxidation: Add 3-6% hydrogen peroxide (H₂O₂). Incubate at room temperature.

-

Thermal Stress: Incubate a solution (and a sample of the solid powder) in an oven at an elevated temperature (e.g., 70°C).[13]

-

Photostability: Expose a solution to a photostability chamber with controlled UV and visible light, as per ICH Q1B guidelines (target: 1.2 million lux hours and 200 watt hours/m²).[12][13] Keep a parallel sample wrapped in foil as a dark control.

-

-

Sample Quenching: At each time point, withdraw an aliquot. For acid/base samples, neutralize the solution.

-

Analysis: Analyze all samples (stressed and control) by a high-resolution analytical method, typically reverse-phase HPLC with a UV-DAD or MS detector.

-

Data Interpretation:

-

Compare the chromatograms of stressed samples to the control.

-

Calculate the percentage degradation of the parent peak.

-

Identify the formation of new peaks (degradants). The mass spectrometer can provide mass data to help elucidate their structures.

-

Conclusion and Recommendations

This compound is a high-value synthetic intermediate whose utility is directly tied to a clear understanding of its solubility and stability.

-

For Solubility: The compound is expected to be highly soluble in polar aprotic solvents like DMSO and DMF, making them ideal for stock solutions and reaction media. However, its aqueous solubility is predicted to be very low. It is imperative that researchers perform kinetic or thermodynamic solubility assays in their specific biological or chemical media to ensure compound is fully dissolved and avoid misleading results.

-

For Stability: The compound is sensitive to light, heat, and oxidation. To ensure the integrity of the material, it must be stored at 2-8°C, protected from light, and preferably under an inert atmosphere. Solutions should be prepared fresh, and for critical applications, the purity should be re-assessed if stored for extended periods.

By adhering to these guidelines and employing the provided protocols, researchers can confidently utilize this compound to its full potential, accelerating the discovery and development of novel chemical entities.

References

- 1. ijcrt.org [ijcrt.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In-vitro Thermodynamic Solubility [protocols.io]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. database.ich.org [database.ich.org]

An In-depth Technical Guide to the Reactivity of the Indazole Core in 3-Iodo-1H-indazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents.[1] This guide provides an in-depth analysis of the chemical reactivity of 3-Iodo-1H-indazole-5-carbaldehyde, a highly versatile building block for drug discovery and development. We will explore the distinct reactivity of the three key functional sites: the C3-iodo group, the C5-aldehyde, and the N1-H of the pyrazole ring. This document will elucidate the underlying electronic principles governing its reactivity and provide field-proven, step-by-step protocols for its strategic functionalization, with a focus on palladium-catalyzed cross-coupling reactions, aldehyde transformations, and N-alkylation. The aim is to equip researchers with the foundational knowledge and practical methodologies required to effectively leverage this molecule in the synthesis of novel compound libraries for structure-activity relationship (SAR) studies.

Introduction: The Strategic Importance of the Indazole Nucleus

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a prominent feature in a multitude of clinically significant drugs.[2] Its rigid, planar structure is adept at participating in π-stacking interactions, while the nitrogen atoms serve as key hydrogen bond donors and acceptors, crucial for molecular recognition at biological targets.[3] The ability to readily and selectively functionalize the indazole core is paramount in drug development programs, particularly in the synthesis of kinase inhibitors, where many 3-aryl-1H-indazole derivatives have shown significant promise.[1]

This compound emerges as a particularly valuable synthetic intermediate due to its trifunctional nature. The iodine atom at the C3 position acts as an excellent leaving group for a variety of powerful palladium-catalyzed cross-coupling reactions.[3] Concurrently, the aldehyde group at the C5 position and the acidic N-H proton provide orthogonal handles for a diverse array of chemical transformations. This guide will dissect the reactivity of each site, offering a comprehensive roadmap for its strategic application.

Molecular Characteristics and Electronic Profile

The chemical behavior of this compound is dictated by the interplay of its structural features. The molecule has a molecular weight of 272.04 g/mol (C8H5IN2O).[3] The indazole core itself is electron-rich, but the substituents significantly modulate the electronic distribution.

-

C3-Iodo Group: The iodine atom at the C3 position is the primary site for electrophilic reactivity, particularly in the context of transition-metal catalysis. The C-I bond is relatively weak and susceptible to oxidative addition by low-valent palladium complexes, initiating catalytic cycles for C-C and C-N bond formation.

-

C5-Carbaldehyde Group: The aldehyde group is a strong electron-withdrawing group. Its presence deactivates the benzene ring towards electrophilic aromatic substitution but activates the formyl carbon for nucleophilic attack. This site is ripe for transformations such as reductive amination, oxidation, and olefination reactions.[3][4]

-

N1-H Proton: The proton on the N1 nitrogen is acidic and can be readily removed by a base. The resulting indazolide anion is a potent nucleophile, allowing for functionalization at the N1 position, though regioselectivity can be a challenge, often yielding mixtures of N1 and N2 isomers.[5][6]

Reactivity at the C3-Position: A Gateway to Structural Diversity

The C3-iodo group is arguably the most versatile handle on the molecule, serving as a linchpin for modern cross-coupling chemistry. The ability to introduce a vast array of aryl, heteroaryl, alkyl, alkynyl, and amino substituents at this position is fundamental to building molecular diversity for SAR studies.[1][7]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling the 3-iodoindazole with an organoboron reagent.[1] This reaction is central to synthesizing 3-aryl-1H-indazoles, a class of compounds extensively investigated as kinase inhibitors.[1]

Mechanism Rationale: The catalytic cycle typically begins with the oxidative addition of the C-I bond to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the 3-aryl-indazole product and regenerate the Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the cycle.

Representative Protocol: Suzuki-Miyaura Coupling

-

Vessel Preparation: To a reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base such as K2CO3 or Cs2CO3 (2–3 equiv.).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 4:1 dioxane/water).[1]

-

Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 15-30 minutes. This step is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh3)4, 2–5 mol%) and any additional ligand if required.

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.

-

Work-up & Purification: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the crude product by column chromatography.[1]

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield | Reference |

| Pd(PPh3)4 | (none) | K2CO3 | Dioxane/H2O | 100 | Moderate to Good | [1] |

| PdCl2(dppf) | dppf | Cs2CO3 | DME | 80 | Good to Excellent | [7][8] |

| Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 110 | Good to Excellent | [1] |

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C-C bond between the 3-iodoindazole and a terminal alkyne, yielding 3-alkynyl-1H-indazoles.[9] This transformation is invaluable for introducing linear, sp-hybridized carbon linkers, which are useful for probing protein binding pockets or as precursors for further synthetic manipulations. The reaction is co-catalyzed by palladium and copper(I).[9][10]

Mechanism Rationale: The Sonogashira coupling follows a dual catalytic cycle. The palladium cycle is similar to the Suzuki reaction. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[10] This species then undergoes transmetalation with the arylpalladium(II) halide complex, followed by reductive elimination to give the final product.

Representative Protocol: Sonogashira Coupling

-

Vessel Preparation: In a reaction flask, dissolve this compound (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) in a suitable solvent like DMF or THF.

-

Base and Degassing: Add a base, typically an amine such as triethylamine (Et3N) or diisopropylamine (DIPEA), which also serves as a solvent in some cases. Degas the mixture thoroughly with an inert gas.

-

Reaction: Stir the reaction at room temperature or with gentle heating until completion.

-

Work-up & Purification: Quench the reaction, perform an aqueous work-up, extract with an organic solvent, and purify by column chromatography.[10]

Buchwald-Hartwig Amination

For the synthesis of 3-amino-1H-indazoles, the Buchwald-Hartwig amination is the premier method.[11][12] This palladium-catalyzed reaction couples the 3-iodoindazole with a primary or secondary amine, forming a C-N bond.[12][13] This reaction has largely replaced harsher classical methods and offers broad substrate scope.

Mechanism Rationale: The catalytic cycle involves the oxidative addition of the aryl iodide to Pd(0), followed by coordination of the amine. A strong base deprotonates the amine complex, forming a palladium amido complex. Reductive elimination then yields the 3-aminoindazole product and regenerates the Pd(0) catalyst.[14] The choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) is critical for promoting the reductive elimination step.[11][14]

Representative Protocol: Buchwald-Hartwig Amination

-

Vessel Preparation: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd2(dba)3, 1-3 mol%), the phosphine ligand (e.g., Xantphos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs2CO3, 1.5-2.5 equiv.).

-

Reactant and Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane. Finally, add the amine coupling partner (1.1-1.5 equiv.).

-

Reaction: Heat the sealed vessel to 80-110 °C with vigorous stirring until the starting material is consumed.

-

Work-up & Purification: Cool the reaction, filter through a pad of celite to remove palladium residues, and concentrate. Purify the residue by column chromatography.[11]

Reactivity at the C5-Aldehyde: A Hub for Functional Group Interconversion

The aldehyde at the C5 position provides a second, orthogonal site for synthetic elaboration. Standard aldehyde chemistry can be employed to further diversify the indazole scaffold.[15][16]

-

Reductive Amination: The aldehyde can be converted to an amine via reaction with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). This is a mild and efficient method for introducing diverse side chains.

-

Oxidation: The aldehyde can be easily oxidized to a carboxylic acid using reagents such as potassium permanganate (KMnO4) or Jones reagent. The resulting carboxylic acid can then be converted to amides, esters, or other acid derivatives.[17]

-

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) allows for the conversion of the aldehyde into an alkene, providing a method for carbon chain extension.

-

Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the aldehyde to form secondary alcohols, which can be further functionalized.

Reactivity at the N1-Position: Modulating Physicochemical Properties

The N-H proton of the indazole ring is acidic and can be deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3).[5] The resulting anion can then be alkylated or acylated.

Challenge of Regioselectivity: A significant challenge in the N-functionalization of indazoles is controlling the regioselectivity. Alkylation can occur at either the N1 or N2 position, and the ratio of products is highly dependent on the substrate, electrophile, base, and solvent.[5][6][18]

-

N1-Selectivity: Generally, using a strong, non-coordinating base like NaH in a non-polar aprotic solvent like THF tends to favor the thermodynamically more stable N1-alkylated product.[5][6][18]

-

N2-Selectivity: Conversely, conditions involving polar aprotic solvents like DMF with bases such as Cs2CO3 can sometimes favor the N2 isomer, which is often the kinetic product.[18] Substituents at the C7 position can also sterically direct alkylation to the N2 position.[6]

Representative Protocol: N1-Selective Alkylation

-